2-クロロ-N-ヒドロキシベンゾイミドイルクロリド

説明

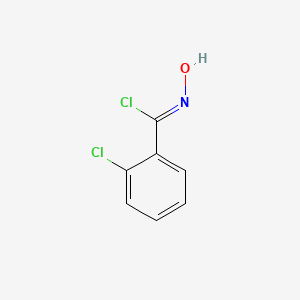

2-Chloro-N-hydroxybenzimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides It is characterized by the presence of a chloro group and a hydroxy group attached to the benzimidoyl moiety

科学的研究の応用

2-Chloro-N-hydroxybenzimidoyl chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzimidoyl derivatives.

Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes

作用機序

Target of Action

The primary target of 2-Chloro-N-hydroxybenzimidoyl chloride is the generation of fluoroalkyl radicals . This compound provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals .

Mode of Action

2-Chloro-N-hydroxybenzimidoyl chloride interacts with its targets through a carbon-fluorine free radical pathway . This is different from other well-known redox-active esters (RAEs) which operate through a nitrogen free radical pathway . The compound, under photoredox conditions, breaks the N-O bond to generate trifluoroacetyl oxygen free radicals (CF3CO2•), which further decarboxylate to yield CF3 free radicals .

Biochemical Pathways

The biochemical pathway affected by 2-Chloro-N-hydroxybenzimidoyl chloride involves the generation of fluoroalkyl radicals . These radicals can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation reactions and heteroarylation reactions of unactivated alkenes .

Result of Action

The result of the action of 2-Chloro-N-hydroxybenzimidoyl chloride is the successful generation of fluoroalkyl radicals . These radicals can be used in various chemical reactions, including photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated alkenes .

Action Environment

The action of 2-Chloro-N-hydroxybenzimidoyl chloride is influenced by environmental factors such as light, as its mechanism involves a photoredox process . The stability and efficacy of the compound under different environmental conditions would be an interesting area for future research.

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-N-hydroxybenzimidoyl chloride can be synthesized through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This mechanochemical approach is advantageous as it allows for solvent-free reactions, which are more environmentally friendly and can lead to different products compared to traditional solution-based methods .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-N-hydroxybenzimidoyl chloride are not extensively documented, the general principles of mechanochemistry and the use of ball-milling techniques can be scaled up for industrial applications. The use of sodium chloride and Oxone as reagents in a mechanochemical setup provides a feasible route for large-scale production.

化学反応の分析

Types of Reactions

2-Chloro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Chloro-N-hydroxybenzimidoyl chloride include sodium chloride, Oxone, and various nucleophiles. The reactions are typically carried out under mild conditions, often facilitated by mechanochemical techniques .

Major Products

The major products formed from the reactions of 2-Chloro-N-hydroxybenzimidoyl chloride depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of substituted benzimidoyl derivatives.

類似化合物との比較

Similar Compounds

N-Hydroxybenzimidoyl chloride: Similar in structure but lacks the chloro group.

N-Hydroxybenzimidoyl bromide: Contains a bromine atom instead of chlorine.

N-Hydroxybenzimidoyl iodide: Contains an iodine atom instead of chlorine.

Uniqueness

2-Chloro-N-hydroxybenzimidoyl chloride is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. The chloro group can influence the compound’s reactivity in substitution reactions and its overall stability .

生物活性

2-Chloro-N-hydroxybenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms, and relevant studies, providing a comprehensive overview supported by data tables and research findings.

2-Chloro-N-hydroxybenzimidoyl chloride (C7H5Cl2NO) is characterized by its unique structure, which includes a chloro group and a hydroxyimino group attached to a benzimidoyl moiety. The compound's molecular structure can be represented as follows:

- Molecular Formula: C7H5Cl2NO

- Molecular Weight: 188.03 g/mol

The biological activity of 2-Chloro-N-hydroxybenzimidoyl chloride is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.

- Reactive Electrophile Formation: The presence of the chloro group can lead to the formation of reactive intermediates that interact with nucleophilic sites in biomolecules.

Antimicrobial Activity

Research has indicated that 2-Chloro-N-hydroxybenzimidoyl chloride exhibits significant antimicrobial properties. A study evaluating various derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Table

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Methicillin-resistant S. aureus (MRSA) | High |

The compound's efficacy varies with structural modifications, particularly the position of substituents on the phenyl ring, which influences lipophilicity and membrane permeability .

Anticancer Activity

In addition to its antimicrobial properties, 2-Chloro-N-hydroxybenzimidoyl chloride has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Studies on Anticancer Activity

-

Study on Breast Cancer Cells:

- Researchers treated MCF-7 breast cancer cells with varying concentrations of 2-Chloro-N-hydroxybenzimidoyl chloride.

- Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

-

Study on Colon Cancer Cells:

- The compound was tested against HT-29 colon cancer cells.

- Findings showed that it effectively reduced cell viability and induced cellular stress markers associated with apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-Chloro-N-hydroxybenzimidoyl chloride. Key factors influencing its efficacy include:

- Substituent Positioning: Variations in the positioning of halogen atoms significantly affect antimicrobial potency.

- Functional Group Variability: Modifications to the hydroxyimino group can enhance interactions with target enzymes or receptors.

特性

IUPAC Name |

(1Z)-2-chloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNDXWTURCMXJF-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29568-74-9 | |

| Record name | 2-CHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。